NH-bis(C1-Boc)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-13-8-10(15)17-12(4,5)6/h13H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMBXPLRFTROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402803 | |
| Record name | Di-tert-butyl iminodiacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85916-13-8 | |
| Record name | Di-tert-butyl iminodiacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI-T-BUTYL IMINODIACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Di Tert Butyl Iminodiacetate As a Synthetic Reagent
Di-tert-butyl iminodiacetate (B1231623) is widely recognized for its utility as a synthetic reagent, primarily functioning as a protecting group and a versatile building block in organic synthesis. cymitquimica.com The tert-butyl ester groups are stable under a variety of reaction conditions but can be selectively removed under acidic conditions, a characteristic that is highly desirable in multi-step syntheses. wikipedia.org This allows for the controlled unmasking of the carboxylic acid functionalities at a desired stage.
The compound's nature as a secondary amine allows for N-alkylation or N-acylation reactions, introducing a wide range of substituents. This reactivity is central to its application in creating more complex molecular architectures.
Foundational Role in Complex Molecular Construction
The structure of di-tert-butyl iminodiacetate (B1231623) makes it an ideal starting material for the synthesis of a diverse array of complex molecules. chemimpex.com Its ability to act as a bifunctional scaffold is a key aspect of its utility.
One of the primary applications of di-tert-butyl iminodiacetate is in the synthesis of chelating agents. The two acetate (B1210297) arms can coordinate with metal ions, a property that is exploited in the development of various functional materials and catalysts. cymitquimica.com The tert-butyl groups can be removed post-synthesis to reveal the free carboxylic acids, which are effective metal binders.
Furthermore, this reagent plays a crucial role in the synthesis of amino acid derivatives and peptides. lookchem.com By introducing specific functionalities onto the nitrogen atom, complex amino acids that are not naturally available can be prepared. These non-natural amino acids are of great interest in medicinal chemistry for the development of novel therapeutics with enhanced properties.
The use of di-tert-butyl iminodiacetate extends to the construction of dendrimers and other highly branched macromolecules. scientificlabs.co.uk Its ability to be di-substituted allows for the generation of successive layers or generations of a dendrimer, leading to precisely engineered nanostructures.
A notable application is in the synthesis of multi-carboxylic acid-containing carbocyanine dyes. scientificlabs.co.uk These dyes have applications in various biological imaging and sensing technologies. The iminodiacetate moiety provides multiple attachment points for the chromophore and other functional groups.
Moreover, it is used in the preparation of polyhedral oligomeric silsesquioxanes (POSS) monomers. scientificlabs.co.uk These hybrid organic-inorganic materials have applications in areas ranging from polymer composites to nanotechnology.
Overview of Academic Research Trajectories for Iminodiacetate Derivatives
Established Synthetic Pathways for Di-tert-butyl Iminodiacetate
The preparation of di-tert-butyl iminodiacetate primarily relies on the esterification of iminodiacetic acid. Several methods have been developed to achieve this transformation efficiently.
Nucleophilic Substitution Approaches
A prevalent method for synthesizing di-tert-butyl iminodiacetate involves the reaction of a salt of iminodiacetic acid with a tert-butylating agent. One common approach is the reaction of iminodiacetic acid with tert-butyl bromoacetate (B1195939). This nucleophilic substitution reaction, where the nitrogen of iminodiacetic acid displaces the bromide, is typically carried out in a suitable solvent.
Another strategy involves the direct esterification of iminodiacetic acid with tert-butanol (B103910) under acidic catalysis. Reagents such as sulfuric acid or p-toluenesulfonic acid can be employed to facilitate this reaction, which is often performed in an anhydrous solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at reflux temperatures.
A related synthesis involves reacting iminodiacetic acid with thionyl chloride in ethanol, followed by purification to yield the diethyl ester, which can then be transesterified to the di-tert-butyl ester. chemicalbook.com
Optimization of Reaction Conditions for Synthesis
The efficiency of di-tert-butyl iminodiacetate synthesis can be significantly influenced by the reaction conditions. For instance, in the synthesis of a related compound, di-tert-butyl-2-bromoethyliminodiacetate, the reaction of tert-butyl bromoacetate with iminodiacetic acid is conducted at low temperatures, around -20°C, to ensure product stability. Solvents such as acetone, chloroform, dichloromethane, ethyl acetate (B1210297), or methanol (B129727) can be utilized for this process.
Catalyst screening is a key optimization strategy. The choice between Brønsted and Lewis acids, for example, can impact the reaction's efficiency. In some syntheses, the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can accelerate the reaction by facilitating the transfer of the deprotonated iminodiacetate into the organic phase for a more rapid nucleophilic substitution.
The selection of the base is also critical. For instance, in the N-alkylation of di-tert-butyl iminodicarboxylate, a related compound, the use of cesium carbonate in acetonitrile (B52724) allows for controlled deprotonation, thereby minimizing side reactions like over-alkylation. chemicalbook.com
Di-tert-butyl Iminodiacetate as a Reagent for Primary Amine Preparation
A significant application of di-tert-butyl iminodiacetate chemistry, specifically its close relative di-tert-butyl iminodicarboxylate, is in the synthesis of primary amines from alkyl halides. wikipedia.orgchemicalbook.com This method serves as a valuable alternative to the traditional Gabriel synthesis. wikipedia.orgchemicalbook.com The process typically involves the deprotonation of the iminodicarboxylate to form a potassium salt, which then undergoes N-alkylation with an alkyl halide. wikipedia.org The subsequent removal of the two tert-butoxycarbonyl (Boc) protecting groups under acidic conditions yields the desired primary amine. wikipedia.org This method is also adaptable for preparing amines from alcohols via the Mitsunobu reaction. wikipedia.org
Table 1: Synthesis of Primary Amines using Di-tert-butyl Iminodicarboxylate
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Allyl bromide | 1. Di-tert-butyl iminodicarboxylate, NaOH, tetrabutylammonium bromide, 2-methyltetrahydrofuran; 2. Isopropanol | Di-tert-butyl allyliminodicarboxylate | 98% | chemicalbook.com |
| (1R,4S)-4-Hydroxycyclopent-2-enyl acetate | 1. Di-tert-butyl iminodicarboxylate, NaH, THF; 2. PPh₃, Pd(PPh₃)₄, DMF | Di-tert-butyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]imidodicarbonate | Not specified | chemicalbook.com |
Advanced Synthetic Strategies Utilizing Di-tert-butyl Iminodiacetate
The versatility of di-tert-butyl iminodiacetate extends to more complex synthetic transformations, including double substitution reactions and its incorporation into multi-step synthesis sequences.
Double Substitution Reactions for Iminodiacetic Acid Derivatives
Di-tert-butyl iminodiacetate can undergo double substitution reactions to create various iminodiacetic acid derivatives. For example, it can be reacted with different electrophiles to introduce two distinct substituents on the nitrogen atom, after deprotection of the tert-butyl groups. The bulky tert-butyl groups can also play a role in directing the stereochemistry of these reactions.
In a related example, the reaction of 2,6-bis(methoxymethoxy)aniline (B14188121) with di-tert-butyldicarbonate, in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst, leads to the formation of a di-substituted product, Di-tert-butyl N-[2,6-bis(methoxymethoxy)phenyl]iminodiacetate, in good yield. iucr.orgnih.goviucr.org This is noteworthy because di-substitution is often hindered by the decreased nucleophilicity of the intermediate secondary carbamate. iucr.orgnih.goviucr.org
Integration into Multi-Step Organic Synthesis Sequences
Di-tert-butyl iminodiacetate is a valuable intermediate in the synthesis of complex molecules. scientificlabs.co.uk Its ability to introduce a protected nitrogen and two ester functionalities makes it a useful building block for various targets. For instance, it is used in the synthesis of multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, and multigenerational fluorinated dendrimers. scientificlabs.co.uk
It has also been employed in the preparation of 2,6-dipyrazol-1-ylpyridine derivatives and di-tert-butyl N-(4-allyloxy-4-oxobutanoyl)iminodiacetate. scientificlabs.co.uk Furthermore, it has been utilized in the synthesis of dendrimeric MRI agents through amide coupling reactions. sciforce.org In the synthesis of tetrazine scaffolds for radiolabeling, di-tert-butyl iminodiacetate is used in a nucleophilic substitution reaction with a brominated intermediate. researchgate.net The tert-butyl ester groups are often removed in the final stages of a synthesis using trifluoroacetic acid in dichloromethane to reveal the carboxylic acid or amine functionalities. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Di-tert-butyl iminodiacetate |
| Iminodiacetic acid |
| tert-Butyl bromoacetate |
| tert-Butanol |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Dichloromethane |
| Tetrahydrofuran |
| Thionyl chloride |
| Ethanol |
| Diethyl iminodiacetate |
| Di-tert-butyl-2-bromoethyliminodiacetate |
| Acetone |
| Chloroform |
| Ethyl acetate |
| Methanol |
| Tetrabutylammonium bromide |
| Di-tert-butyl iminodicarboxylate |
| Cesium carbonate |
| Acetonitrile |
| Primary amine |
| Alkyl halide |
| Allyl bromide |
| (1R,4S)-4-Hydroxycyclopent-2-enyl acetate |
| 2-Bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethan-1-one |
| Di-tert-butyl allyliminodicarboxylate |
| Di-tert-butyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]imidodicarbonate |
| Di(tert-butyl) 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethylimidodicarbonate |
| Sodium hydroxide |
| Isopropanol |
| Sodium hydride |
| Triphenylphosphine |
| Tetrakis(triphenylphosphine)palladium |
| N,N-Dimethylformamide |
| 2,6-bis(methoxymethoxy)aniline |
| Di-tert-butyldicarbonate |
| 4-(dimethylamino)pyridine (DMAP) |
| Di-tert-butyl N-[2,6-bis(methoxymethoxy)phenyl]iminodiacetate |
| Carbocyanine dyes |
| Polyhedral oligomeric silsesquioxanes (POSS) |
| Fluorinated dendrimers |
| 2,6-dipyrazol-1-ylpyridine |
| Di-tert-butyl N-(4-allyloxy-4-oxobutanoyl)iminodiacetate |
Synthesis of Advanced Polymeric and Dendrimeric Structures
Di-tert-butyl iminodiacetate serves as a critical building block in the creation of complex polymers and dendrimers, enabling the introduction of specific functionalities and the precise control of molecular architecture. chemicalbook.comscientificlabs.co.uk
Multi-Carboxylic Acid-Containing Carbocyanine Dye Synthesis
In the field of fluorescent dyes, di-tert-butyl iminodiacetate is instrumental in the synthesis of multi-carboxylic acid-containing carbocyanine dyes. chemicalbook.com The tert-butyl ester groups act as protecting groups for the carboxylic acid functionalities. After the core dye structure is assembled, these protecting groups can be readily removed under acidic conditions to yield the final multi-carboxylic acid dye. This functionality is crucial for applications such as biological labeling, where the carboxylic acid groups can be used to conjugate the dye to biomolecules.
Monosubstituted Difunctionalized Polyhedral Oligomeric Silsesquioxanes (POSS) Monomer Generation
Di-tert-butyl iminodiacetate is employed in the generation of monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers. chemicalbook.com POSS molecules are cage-like structures composed of silicon and oxygen atoms, and their functionalization allows for their incorporation into various polymer systems to enhance properties such as thermal stability and mechanical strength. The use of di-tert-butyl iminodiacetate facilitates the introduction of two protected carboxylic acid groups onto a single vertex of the POSS cage, creating a difunctionalized monomer that can be further polymerized or grafted onto other materials.
Multigenerational Fluorinated Dendrimer Construction
The construction of complex, highly branched molecules known as dendrimers also benefits from the use of di-tert-butyl iminodiacetate, particularly in the synthesis of multigenerational fluorinated dendrimers. chemicalbook.com In a step-wise synthesis, the secondary amine of di-tert-butyl iminodiacetate can be reacted with an appropriate core molecule. nih.gov The tert-butyl ester groups are then deprotected to reveal carboxylic acid functionalities, which can be further reacted to build the next generation of the dendrimer. This iterative process allows for the precise construction of large, well-defined dendrimeric structures with a high degree of fluorination, which can be useful in applications such as drug delivery and medical imaging. nih.gov
Role in Heterocyclic Compound Synthesis
Beyond its use in polymer and dendrimer chemistry, di-tert-butyl iminodiacetate is also a key reagent in the synthesis of specific heterocyclic compounds.
Preparation of Functionalized Organic Molecules
The structural framework of Di-tert-butyl iminodiacetate allows for its use as a precursor in the synthesis of a variety of complex organic molecules. Its applications extend to the creation of multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, and multigenerational fluorinated dendrimers. scientificlabs.co.uk
Synthesis of Di-tert-butyl N-(4-Allyloxy-4-oxobutanoyl)iminodiacetate
A notable application of Di-tert-butyl iminodiacetate is in the preparation of Di-tert-butyl N-(4-Allyloxy-4-oxobutanoyl)iminodiacetate. scientificlabs.co.ukchemicalbook.com This synthesis is a crucial step in the development of more complex molecular architectures, particularly for solid-phase synthesis. researchgate.net The process involves the condensation of monoallyl succinate (B1194679) with Di-tert-butyl iminodiacetate. researchgate.netlookchem.com Key reagents in this reaction include 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of pyridine (B92270) and dimethylformamide (DMF). researchgate.netlookchem.com The reaction is typically stirred overnight, after which the mixture is filtered and concentrated to yield the desired product. lookchem.com
| Reagent | Function |
| Monoallyl succinate | Succinylating agent |
| Di-tert-butyl iminodiacetate | Nucleophilic amine |
| HOAt/DCC | Coupling agents |
| Pyridine | Base |
| DMF | Solvent |
| This table outlines the key reagents and their roles in the synthesis of Di-tert-butyl N-(4-Allyloxy-4-oxobutanoyl)iminodiacetate. |
Contribution to Peptide and Analogue Synthesis
The field of peptide science has significantly benefited from the use of Di-tert-butyl iminodiacetate and its derivatives. These compounds serve as foundational building blocks for creating peptide analogues and are instrumental in advanced synthesis methodologies.
Building Block for Peptide Analogs
Di-tert-butyl iminodiacetate is a valuable building block in the synthesis of peptide analogs. Its structure can be incorporated into larger molecules to introduce specific functionalities. For instance, it has been used in the synthesis of chlorophyll-a analogues conjugated with aminobenzyl-DTPA, which have potential applications in magnetic resonance imaging and photodynamic therapy. acs.org In this context, a photosensitizer, HPPH, is reacted with Di-tert-butyl iminodiacetate using a carbodiimide (B86325) approach to form an intermediate amide analogue. acs.org The tert-butyl groups can then be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield a carboxylic acid derivative ready for further conjugation. acs.org
Another example is its use in the synthesis of polar tetrazines for radiolabeling. nih.gov In a multi-step synthesis, a brominated intermediate is alkylated with Di-tert-butyl iminodiacetate in the presence of potassium carbonate in acetonitrile. nih.gov This reaction proceeds overnight at room temperature and, after workup and purification, provides a key intermediate in high yield. nih.gov
Solid-Phase Synthesis of β-Peptoids
While direct evidence of Di-tert-butyl iminodiacetate's use in β-peptoid synthesis is not explicitly detailed in the provided context, the principles of solid-phase synthesis and the reactivity of related compounds suggest its potential applicability. The solid-phase synthesis of β-peptoids has been accomplished using Wang acrylate (B77674) resin through a process of Michael addition of amines. This involves the reaction of the resin with an amine, followed by acylation with acryloyl chloride and subsequent Michael addition of another amine to build the peptoid chain. Given that Di-tert-butyl iminodiacetate is a secondary amine, it could theoretically participate in such Michael addition reactions, serving as a building block in the construction of peptoid structures on a solid support.
Dipeptide Synthesis Methodologies
Di-tert-butyl iminodiacetate plays a role in methodologies for dipeptide synthesis, particularly in the context of creating branched or modified peptide structures. Research has shown that coupling N-protected iminodiacetic acid with amino acid derivatives can lead to either mono- or di-substituted products depending on the reaction conditions. researchgate.net When this coupling is performed on a solid support, such as a PAL-PEG-PS or Wang resin, only the monosubstituted iminodiacetic acid derivatives are formed. researchgate.net This selectivity is crucial for controlling the structure of the resulting peptide. The use of various coupling reagents like HATU, HBTU, and TFFH has been studied, with infrared spectroscopy revealing the formation of anhydride (B1165640) or active ester intermediates that drive the reaction. researchgate.net These methodologies enable the incorporation of iminodiacetic acid-based units into peptide chains, creating unique structural motifs.
Coordination Chemistry and Ligand Design Principles
Di-tert-butyl Iminodiacetate (B1231623) as a Precursor for Chelating Ligands
Di-tert-butyl iminodiacetate, a secondary amine with the linear formula HN[CH2CO2C(CH3)3]2, serves as a fundamental building block in the synthesis of complex chelating ligands. sigmaaldrich.com Its structure is characterized by a central secondary amine nitrogen atom flanked by two acetate (B1210297) groups protected by bulky tert-butyl esters. These tert-butyl groups act as effective protecting groups for the carboxylic acid functionalities, preventing their reactivity during intermediate synthetic steps while being readily removable under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid. umons.ac.beacs.org
The primary utility of di-tert-butyl iminodiacetate lies in the reactivity of its secondary amine. This nitrogen atom can act as a nucleophile, enabling its incorporation into larger molecular scaffolds. A common synthetic strategy involves the nucleophilic substitution reaction of di-tert-butyl iminodiacetate with molecules containing suitable leaving groups, such as halides. For instance, it is used in the synthesis of pyridine-based ligands by reacting with 2,6-bis(bromomethyl)pyridine (B1268884) derivatives. umons.ac.be This reaction attaches two iminodiacetate units to a central pyridine (B92270) ring, forming a multidentate ligand precursor. This precursor can then be deprotected to yield the final polycarboxylic acid ligand, which is capable of strongly coordinating to metal ions. The compound is also a key reagent in the synthesis of multi-carboxylic acid-containing carbocyanine dyes and multigenerational fluorinated dendrimers. sigmaaldrich.com
Design Strategies for Metal-Ligand Complexes Incorporating Iminodiacetate Moieties
The iminodiacetate structure is a powerful and versatile chelating motif. Design strategies for metal complexes frequently leverage this core, introduced via its tert-butyl protected precursor, to create agents with tailored properties for specific applications.
Bifunctional chelating agents (BFCAs) are molecules that possess two distinct functional domains: a strong metal-chelating unit and a reactive functional group for covalent attachment to other molecules, such as peptides, proteins, or antibodies. The iminodiacetate group is an ideal foundation for the chelating domain of a BFCA.
The synthesis of BFCAs often begins by coupling di-tert-butyl iminodiacetate to a linker or directly to a molecule of interest. For example, in the development of potential agents for photodynamic therapy and MRI, a chlorophyll-a analogue (HPPH) was reacted with di-tert-butyl iminodiacetate using a carbodiimide (B86325) coupling method to form an amide linkage. acs.org The resulting intermediate contained the protected diacetate groups. Subsequent treatment with trifluoroacetic acid cleaved the tert-butyl esters, exposing the two carboxylic acid groups and an additional acid group on the HPPH backbone, making the molecule capable of chelating metals like Gd(III). acs.org
Similarly, a bifunctional chelator based on a pyridine-bis(iminodiacetate) platform was synthesized for potential imaging applications. umons.ac.be The synthesis involved the nucleophilic substitution of a trifunctionalized pyridine core with di-tert-butyl iminodiacetate. The resulting molecule contained the protected iminodiacetate arms for metal chelation and a free carboxylic acid on the pyridine ring, which serves as the conjugation point for attachment to biomolecules. umons.ac.benih.gov Activation of this carboxylic acid allows for its conjugation to peptides, enabling the targeting of the resulting metal complex to specific biological sites, such as apoptotic cells. nih.gov
A pharmacophore is the essential part of a molecule's structure responsible for its biological activity. The iminodiacetic acid (IDA) moiety has been identified as a potent metal-binding pharmacophore (MBP) for inhibiting metalloenzymes. nih.gov The fungal natural product Aspergillomarasmine A (AMA) was known to inhibit New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance, by chelating the active site Zn(II) ions. nih.govnih.gov However, AMA's complex structure and non-specific metal chelation hindered its development. nih.gov
Subsequent research identified IDA as the core MBP of AMA. nih.govnih.gov This discovery opened a new avenue for drug design using a fragment-based approach. Starting with the simple IDA fragment, researchers systematically built upon this scaffold to develop more potent and selective inhibitors. Through synthetic elaboration, the initial IDA fragment was developed into a significantly more potent inhibitor, designated 23f, which forms a stable ternary complex with the NDM-1 enzyme and its zinc cofactor. nih.gov This work highlights a design strategy where a simple, effective metal-binding core, which can be synthetically accessed using its di-tert-butyl protected precursor, is elaborated into a potent enzyme inhibitor.
| Compound | IC₅₀ (μM) | Kᵢ (μM) |
|---|---|---|
| Iminodiacetic acid (IDA) | 122 | N/A |
| Inhibitor 23f | 8.6 | 2.6 |
This table presents the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) for Iminodiacetic acid (IDA) and the developed inhibitor 23f against the NDM-1 enzyme, demonstrating the significant increase in potency achieved through fragment-based drug design. Data sourced from nih.govnih.gov.
Bifunctional Chelating Agent Development
Advanced Lanthanide Chelate Synthesis and Characterization
The unique photophysical and magnetic properties of lanthanide ions make them highly valuable for biomedical applications. Di-tert-butyl iminodiacetate is a key precursor in the synthesis of the sophisticated chelators required to harness these properties.
Gadolinium(III) (Gd³⁺) is widely used as a contrast agent in Magnetic Resonance Imaging (MRI) due to its large number of unpaired electrons. Terbium(III) (Tb³⁺), along with Europium(III) (Eu³⁺), is favored for optical imaging and bioassays because of its long-lived, line-like luminescence emission. nih.govnih.gov The development of effective Gd(III) and Tb(III) chelates for these applications requires ligands that form highly stable complexes while also optimizing the desired magnetic or luminescent properties.
Researchers have successfully synthesized bifunctional Gd(III) and Tb(III) chelates using a pyridine-bis(iminodiacetate) platform. nih.gov The synthesis of the core ligand involved reacting a 4-carboxylic acid substituted pyridine derivative with di-tert-butyl iminodiacetate, followed by acidic hydrolysis to deprotect the carboxylate arms. umons.ac.be The resulting penta-acid ligand was then complexed with either Gd(III) or Tb(III). The gadolinium complex demonstrated properties suitable for an MRI contrast agent, while the terbium complex showed promise for optical imaging applications. nih.gov The bifunctional nature of these chelates, conferred by the carboxylic acid on the pyridine backbone, allows for their conjugation to targeting vectors, such as a hexapeptide specific for phosphatidylserine, enabling the targeted imaging of apoptotic cells in vitro. nih.gov
The architecture of the ligand derived from the di-tert-butyl iminodiacetate precursor has a profound impact on the coordination geometry of the lanthanide ion and, consequently, on the physicochemical properties of the final complex.
In the case of the pyridine-bis(iminodiacetate) chelates, the ligand is heptadentate, coordinating to the lanthanide ion through three nitrogen atoms and four carboxylate oxygen atoms (N₃O₄). nih.gov This leaves two open coordination sites on the metal ion, which are occupied by water molecules. The presence and exchange rate of these inner-sphere water molecules are critical for the function of Gd(III)-based MRI contrast agents. The Gd(III) complex of this ligand exhibits a high proton relaxivity (r₁) and a short water residence time (τₘ), both of which are desirable characteristics for enhancing image contrast. nih.gov For the corresponding Tb(III) complex, the ligand architecture effectively sensitizes the metal's luminescence, resulting in a long luminescence lifetime and a respectable quantum yield, which are crucial for sensitive detection in optical imaging. nih.gov
Broader studies on lanthanide-aromatic iminodiacetate frameworks show that even subtle changes in ligand architecture can lead to significant structural differences. acs.orgacs.org The flexibility of bonds within the ligand, such as the single bond between the nitrogen and a benzyl (B1604629) group, allows for rotation and can result in different molecular conformations and coordination geometries around the Ln³⁺ ion. acs.org These variations can lead to the formation of complex three-dimensional coordination polymers with unique helical structures, which in turn influence the material's photoluminescent and thermal properties. acs.orgacs.org The choice of the central lanthanide ion itself also interacts with the ligand architecture; for example, lanthanide contraction can affect the final coordination geometry and the resulting physical properties of the complex. acs.org
| Complex | Parameter | Value |
|---|---|---|
| Gd(III) Chelate | Proton Relaxivity (r₁) at 20 MHz | 6.4 s⁻¹ mM⁻¹ |
| Water Residence Time (τₘ) | 38.5 ns | |
| Tb(III) Chelate | Luminescence Lifetime (at RT) | 1.22 ms |
| Luminescence Quantum Yield | 10% |
This table summarizes key performance metrics for Gd(III) and Tb(III) complexes with a pyridine-bis(iminodiacetate) ligand. The high relaxivity and short water residence time of the Gd(III) complex are beneficial for MRI, while the long lifetime and good quantum yield of the Tb(III) complex are advantageous for optical imaging. Data sourced from nih.gov.
Catalysis and Mechanistic Investigations in Organic Transformations
Integration of Di-tert-butyl Iminodiacetate (B1231623) Derivatives in Catalytic Systems
The iminodiacetate framework, protected as its di-tert-butyl ester, is a foundational component for constructing more elaborate ligand architectures. The secondary amine provides a convenient handle for N-functionalization, allowing for the introduction of additional coordinating groups or chiral auxiliaries. This modularity is crucial for tailoring catalysts for specific reactions.
A notable example is the synthesis of pentadentate ligands designed to create specific coordination environments around a metal center. By reacting N-(1′,1′-bis-(2-pyridyl)alkyl)amines with esters of iodoacetic acid (such as ethyl or tert-butyl esters), ligands like N-(1′,1′-bis-(2-pyridyl)methyl)iminodiacetate (P2DA) can be prepared. google.fr These ligands are engineered to bind to a metal, such as iron, in a specific geometry to mimic the active sites of metalloenzymes. google.fr
Furthermore, the iminodiacetate moiety itself can be part of a catalytically active species. For instance, long-chain N-alkyliminodiacetate derivatives of molybdenum have been developed as catalytic surfactants. nih.gov These compounds merge the properties of a transition metal catalyst and a surfactant into a single molecule, creating unique reaction environments in aqueous media. nih.gov In a different approach to asymmetric catalysis, chiral versions of the iminodiacetate ligand have been synthesized. Pinene-Derived Iminodiacetic Acid (PIDA) is a powerful chiral ligand used in stereoselective synthesis, demonstrating how a chiral scaffold can be appended to the iminodiacetate core to induce enantioselectivity in metal-catalyzed reactions. google.fracs.org
Mechanistic Elucidation of Catalytic Reactions
Understanding the step-by-step mechanism of a catalytic reaction is key to optimizing it and expanding its utility. Studies on systems involving iminodiacetate derivatives have provided valuable insights into reaction pathways and the origins of selectivity.
The development of chiral ligands is central to asymmetric catalysis. The use of chiral iminodiacetate derivatives has been explored in reactions where the creation of a specific stereoisomer is desired. A prominent example is the palladium-catalyzed enantioselective diboration of prochiral allenes. acs.org In this reaction, a chiral phosphoramidite (B1245037) ligand is used in conjunction with a palladium catalyst to add a diboron (B99234) reagent across the allene (B1206475). While the primary chiral ligand is the phosphoramidite, related studies highlight the utility of chiral iminodiacetic acid-derived ligands, such as PIDA, in achieving high levels of stereocontrol in other cross-coupling reactions. google.fracs.org The product of the allene diboration is a versatile intermediate containing both allylboronate and vinylboronate functionalities, which can be used in further stereoselective synthesis. acs.org The mechanism of such transformations involves the creation of a chiral environment around the metal center, which directs the approach of the substrate and dictates the stereochemical outcome of the bond-forming step.
The reaction pathways of catalytic processes involving iminodiacetate-based systems have been investigated to understand catalyst behavior. In the oxidation of 2,6-di-tert-butylphenol (B90309) using long-chain N-alkyliminodiacetatomolybdate catalytic surfactants in aqueous media, the catalyst facilitates the oxidative C-C coupling of the phenol (B47542) to form the corresponding diphenoquinone. nih.gov
In bioinspired systems, mechanistic studies often focus on how synthetic complexes replicate the function of enzymes. Copper complexes of iminodiacetate have been studied as models for catechol oxidase. rsc.org These complexes catalyze the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to its corresponding quinone. The reaction kinetics are often analyzed using the Michaelis-Menten model, which is typically used for enzyme kinetics. rsc.org This analysis allows for the determination of key parameters like the catalytic rate constant (kcat) and the Michaelis constant (KM), providing a quantitative measure of the model's efficiency and substrate affinity. rsc.org
Studies on Enantioselective Processes
Applications in Transition Metal-Mediated Catalysis
Derivatives of di-tert-butyl iminodiacetate are valuable in various transition metal-catalyzed reactions, where they can act as ligands or as precursors to more complex ligand structures. Their ability to form stable complexes with a range of metals, including palladium, molybdenum, and nickel, makes them versatile tools for catalyst development.
Palladium-catalyzed reactions, in particular, have benefited from chiral ligands derived from the iminodiacetate scaffold. The palladium-catalyzed asymmetric diboration of allenes, for instance, yields synthetically valuable chiral building blocks. acs.org In this context, the ligand structure is critical for controlling both reactivity and enantioselectivity. acs.org Similarly, molybdenum complexes of N-alkyliminodiacetates have been employed as catalysts for selective oxidation reactions in water. nih.gov
Nickel-catalyzed enantioselective desymmetrization is a powerful strategy for converting achiral meso compounds into valuable chiral products. These reactions typically rely on a chiral ligand to control the stereochemical outcome. While various chiral ligands, such as those based on bis(oxazolines), N-heterocyclic carbenes, and chiral phosphines, have been successfully employed in Ni-catalyzed asymmetric reactions, the specific use of di-tert-butyl iminodiacetate or its direct derivatives as the primary chiral ligand in the enantioselective desymmetrization of meso compounds is not prominently documented in the reviewed literature. Research in this area often focuses on other ligand classes to achieve high enantioselectivity. epfl.chdicp.ac.cnnih.govmdpi.com However, nickel(II) complexes with various N-aralkyliminodiacetic acids have been synthesized and structurally characterized, establishing the fundamental coordination chemistry of these ligands with nickel, which is a prerequisite for their potential development as catalysts. researchgate.net Additionally, nickel-iminodiacetic acid complexes supported on nanoparticles have been developed as recoverable catalysts for other transformations, such as the synthesis of polyhydroquinolines. rsc.org
Bioinspired Catalysis and Enzyme Mimicry
A fascinating application of iminodiacetate derivatives is in the field of bioinspired catalysis, where synthetic molecules are designed to mimic the structure and function of natural enzymes. The iminodiacetate moiety provides a stable chelating unit that can be incorporated into larger ligands to replicate the coordination environment of metal ions in enzyme active sites.
One area of focus has been the development of models for catechol oxidase, a copper-containing enzyme that catalyzes the oxidation of catechols to quinones. One-dimensional copper(II) coordination polymers constructed from iminodiacetic acid have been shown to exhibit significant catecholase-like activity. rsc.org These synthetic complexes effectively catalyze the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) by oxygen. The catalytic efficiency of these mimics can be quantified and compared using standard enzyme kinetics.
Table 1: Catecholase Activity of Metalloenzyme Mimics This interactive table summarizes kinetic parameters for the oxidation of 3,5-di-tert-butylcatechol by various iminodiacetate-based cluster compounds, demonstrating their function as catecholase mimics.
| Compound/Cluster | kcat (h⁻¹) | KM (M) | Vmax (M min⁻¹) |
|---|---|---|---|
| Cluster 1 (Fe-4f system) | 1022.12 | 0.6858 | 0.2840 |
| Cluster 2 (Fe-4f system) | 827.76 | 0.6467 | 0.2291 |
| Cluster 3 (Fe-4f system) | 562.36 | 0.4872 | 0.1556 |
| Cu(II) Polymer 1 | 214.66 | - | - |
Data sourced from a study on Fe-4f clusters and a study on a Cu(II) coordination polymer. rsc.org
Another target for enzyme mimicry is the TauD enzyme, a non-heme iron-dependent oxygenase. Researchers have designed and synthesized a pentadentate ligand, N-(1′,1′-bis-(2-pyridyl)methyl)iminodiacetate (P2DA), which creates a carboxylate-rich environment around an iron center. google.fr This design is a deliberate attempt to create a structural and functional mimic of a key intermediate in the TauD catalytic cycle, providing insights into how the ligand environment can modulate the reactivity of highly reactive oxoiron(IV) species. google.fr
Investigation of Catecholase Activity in Model Systems
The investigation of catecholase activity in model systems serves as a crucial area of research for understanding the function of copper-containing enzymes, such as catechol oxidase. These studies often involve the synthesis of coordination complexes that mimic the active site of the native enzyme and evaluation of their catalytic efficacy in the oxidation of catechols to their corresponding quinones. A frequently used model substrate for this purpose is 3,5-di-tert-butylcatechol (3,5-DTBC) due to its low redox potential, which facilitates oxidation, and the bulky tert-butyl groups that prevent secondary reactions like polymerization. doi.org The progress of the reaction is conveniently monitored by spectrophotometry, tracking the appearance of the characteristic absorption band of the resulting 3,5-di-tert-butylquinone (3,5-DTBQ) around 400 nm. doi.orgjmaterenvironsci.com
Model systems utilizing ligands that are structurally related to di-tert-butyl iminodiacetate have demonstrated significant catecholase-like activity. For instance, a one-dimensional copper(II) coordination polymer constructed from iminodiacetic acid, [Cu(ida)(H2O)2]n, has been shown to effectively catalyze the oxidation of 3,5-DTBC to its quinone form in methanol (B129727). researchgate.netresearchgate.net This polymer exhibits notable catalytic activity with a turnover number (Kcat) of 214.66 h⁻¹. researchgate.net The mechanism of such catalytic oxidations often follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters. researchgate.netuniversiteitleiden.nlnih.gov
Detailed kinetic studies on various biomimetic complexes provide insights into the structure-activity relationship. For example, a tetranuclear copper(II) distorted cubane (B1203433) complex with a Cu₄O₄ core, which is structurally similar to the active site of catechol oxidase, displayed excellent catecholase activity. doi.org The kinetics of the oxidation of 3,5-DTBC catalyzed by this complex were investigated at different temperatures, revealing an increase in the rate constant with temperature. doi.org This indicates an endothermic oxidation process. doi.org
The catalytic efficiency of these model systems is often quantified by the turnover number (Kcat), the Michaelis constant (KM), and the maximum reaction rate (Vmax). These parameters provide a basis for comparing the effectiveness of different synthetic mimics. For a series of dinuclear copper(II) complexes, the catalytic activity in the oxidation of 3,5-DTBC was evaluated, and the kinetic parameters were determined based on the Michaelis-Menten model. researchgate.net Similarly, a ruthenium(III) complex featuring a Schiff base ligand also demonstrated high catalytic efficiency in the aerobic oxidation of 3,5-DTBC, with a significant turnover number of 2.346 x 10³ h⁻¹. nih.gov
The table below summarizes the kinetic parameters for the catecholase activity of various model complexes in the oxidation of 3,5-di-tert-butylcatechol.
| Complex/System | Substrate | Solvent | Kcat (h⁻¹) | KM (M) | Vmax (M min⁻¹) | Reference |
| [Cu(ida)(H₂O)₂]n Polymer | 3,5-DTBC | Methanol | 214.66 | - | - | researchgate.net |
| Dinuclear Fe-4f Cluster 1 | 3,5-DTBC | Methanol | 1022.12 | 0.6858 | 0.2840 | researchgate.net |
| Dinuclear Fe-4f Cluster 2 | 3,5-DTBC | Methanol | 827.76 | 0.6467 | 0.2291 | researchgate.net |
| Dinuclear Fe-4f Cluster 3 | 3,5-DTBC | Methanol | 562.36 | 0.4872 | 0.1556 | researchgate.net |
| Dinuclear Cu(II) Complex 1 | 3,5-DTBC | DMF/Acetonitrile (B52724) | ~15 | - | - | researchgate.net |
| Dinuclear Cu(II) Complex 2 | 3,5-DTBC | DMF/Acetonitrile | ~13 | - | - | researchgate.net |
| Trinuclear Cu(II) Complex 4 | 3,5-DTBC | - | 943 | - | - | researchgate.net |
| Trinuclear Cu(II) Complex 5 | 3,5-DTBC | - | 698 | - | - | researchgate.net |
| Trinuclear Cu(II) Complex 6 | 3,5-DTBC | - | 553 | - | - | researchgate.net |
| [CuL]₄ Cubane Complex (at 313K) | 3,5-DTBC | - | - | - | - | doi.org |
| Ru(III)-Schiff Base Complex | 3,5-DTBC | - | 2346 | - | - | nih.gov |
| Dinuclear Cu(II) Complex | 3,5-DTBC | - | 63 | 0.0028 | - | researchgate.net |
Bioconjugation Strategies and Biomedical Research
Methodologies for Covalent Bioconjugation
Covalent bioconjugation involves the formation of a stable chemical bond between two molecules, at least one of which is a biomolecule. Di-tert-butyl iminodiacetate (B1231623) is a key reagent in synthetic strategies designed to create bifunctional molecules capable of this covalent linkage.
Attachment of Biomolecules to Surfaces and Other Molecular Entities
Di-tert-butyl iminodiacetate is instrumental in synthesizing larger, more complex molecules that are subsequently attached to biomolecules or surfaces. Its secondary amine allows for alkylation, while the tert-butyl ester groups can be hydrolyzed under acidic conditions to reveal carboxylic acids. google.com These carboxylic acid groups can then be activated, often with carbodiimides, to form amide bonds with primary amines on biomolecules, such as the lysine (B10760008) residues in proteins or peptides. acs.orgumons.ac.be
This reactivity makes it a valuable starting material for creating:
Bifunctional Chelating Agents (BFCAs): The compound is used to synthesize chelators that can be covalently conjugated to bioactive molecules. umons.ac.be For instance, it is used in the nucleophilic substitution reaction to create a pyridine-based chelator, which, after deprotection, can be coupled to a peptide. umons.ac.be
Difunctionalized Monomers: It serves as a reagent in the synthesis of monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, which are building blocks for hybrid nanomaterials. sigmaaldrich.comsigmaaldrich.com
Dendrimers: The compound is utilized in the fluorous mixture synthesis of asymmetric dendrimers, which are highly branched, well-defined macromolecules. chemsrc.com
Application as an Uncleavable Linker in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker connecting these two components is critical to the ADC's stability and mechanism of action. Di-tert-butyl iminodiacetate is described as a component of an uncleavable, or non-cleavable, linker used in ADCs. cymitquimica.comchemsrc.com
Non-cleavable linkers are designed to be stable in the bloodstream and rely on the complete degradation of the antibody within the lysosome of a target cancer cell to release the cytotoxic payload. nih.gov This process typically results in the payload being released with the linker and a single amino acid from the antibody still attached. nih.gov The stability of the linker derived from Di-tert-butyl iminodiacetate ensures that the cytotoxic agent remains attached to the antibody until it reaches its intended target, minimizing off-target toxicity.
Development of Advanced Drug Delivery Systems
The development of advanced drug delivery systems aims to improve the therapeutic index of drugs by enhancing their delivery to specific sites in the body while minimizing systemic exposure. Di-tert-butyl iminodiacetate is a foundational component in the synthesis of various such systems.
Its utility is demonstrated in the creation of:
Theranostic Agents: It has been used in the synthesis of chlorophyll-a analogues conjugated with aminobenzyl-DTPA, creating potential bifunctional agents for both magnetic resonance imaging (MRI) and photodynamic therapy. acs.org In this process, a photosensitizer is first reacted with Di-tert-butyl iminodiacetate using a carbodiimide (B86325) approach to form an amide intermediate. acs.org
Polymeric Micelles: In one study, Di-tert-butyl iminodiacetate was a precursor in the synthesis of radiolabeled tetrazines that were encapsulated within Pluronic F127 polymeric micelles. mcmaster.ca This encapsulation was designed to modify the pharmacokinetics of the radiotracer, aiming to increase its circulation time in the blood and reduce liver uptake. mcmaster.ca
Targeted Delivery Vehicles: The compound is integral to building cross-linking agents and more complex molecular scaffolds that can be attached to targeting moieties, such as antibodies or peptides, for precise drug delivery. google.comuni-muenchen.dersc.org
Advancement of Diagnostic Tools through Bioconjugation
Bioconjugation is essential for creating modern diagnostic tools that can specifically identify and visualize biological targets. Di-tert-butyl iminodiacetate is a key starting material for synthesizing the bifunctional chelating agents (BFCAs) required to label biomolecules with diagnostic metal radionuclides. nih.gov
The process generally involves using Di-tert-butyl iminodiacetate to construct a chelating scaffold. umons.ac.be After its synthesis, the tert-butyl protecting groups are removed, revealing carboxylic acids that form a stable complex with a diagnostic isotope. umons.ac.be Another functional group on the scaffold is then used to covalently attach the entire chelate-isotope complex to a targeting biomolecule, such as a peptide or antibody. umons.ac.benih.gov This strategy has been employed to develop probes for:
Single-Photon Emission Computed Tomography (SPECT): It is a precursor for chelators used with Technetium-99m (99mTc) and Indium-111. mcmaster.canih.gov
Positron Emission Tomography (PET): It is used to build chelators for PET isotopes like Gallium-68 and Copper-64. acs.orgthno.org
Magnetic Resonance Imaging (MRI): It is used in the synthesis of Gadolinium(III) chelates that can be conjugated to peptides for targeted MRI. acs.orgumons.ac.be
Pretargeted Positron Emission Tomography (PET) Imaging Strategies
Pretargeted imaging is an advanced nuclear medicine strategy that separates the targeting of a biomarker from the delivery of the radionuclide to improve image contrast and reduce radiation dose to the patient. nih.govnih.gov This approach involves administering a modified antibody that accumulates at the target site, followed by a smaller, radiolabeled molecule that rapidly finds and binds to the antibody via a bioorthogonal reaction. acs.orgresearchgate.net
Synthesis of Radiolabeled Tracers for Bioorthogonal Reactions
Di-tert-butyl iminodiacetate plays a critical role in the synthesis of radiolabeled tracers for the most common pretargeting reaction, the tetrazine ligation. nih.govacs.org It is used as a key reagent in the alkylation step to introduce a diacetic acid moiety into the structure of tetrazine precursors. nih.govnih.govacs.org This moiety increases the polarity of the final tetrazine tracer, which is crucial for achieving rapid clearance from the body and favorable pharmacokinetics for imaging. nih.gov
The general synthetic pathway involves:
Alkylation: A benzyl (B1604629) bromide derivative is reacted with Di-tert-butyl iminodiacetate in the presence of a base like potassium carbonate to form a nitrile intermediate. nih.govacs.org
Tetrazine Formation: The nitrile is then converted into the corresponding tetrazine. nih.gov
Deprotection and Radiolabeling: The tert-butyl ester groups are removed using trifluoroacetic acid (TFA), and the resulting molecule is radiolabeled with a PET isotope, such as Fluorine-18 (18F) or an iodine isotope like 125I (as a surrogate for PET/therapy isotopes). nih.govnih.gov
This strategy has been successfully used to develop 18F-labeled and iodinated tetrazines for in vivo pretargeted PET imaging. nih.govnih.gov
Data Tables
Table 1: Use of Di-tert-butyl Iminodiacetate in Synthesis of Precursors for Biomedical Applications
Table 2: Compound Names Mentioned in this Article
Assessment of In Vivo Ligation and Pharmacokinetics
The utility of di-tert-butyl iminodiacetate in advanced biomedical research is primarily as a synthetic intermediate for the construction of more complex molecules designed for in vivo applications. Following its incorporation into a larger molecular scaffold and subsequent deprotection of the tert-butyl groups, the resulting iminodiacetate moiety often serves as a hydrophilic linker or a metal-chelating agent. The assessment of these derivative compounds in living systems focuses on two critical aspects: the efficiency of in vivo ligation reactions and the pharmacokinetic profile of the bioconjugate.
In Vivo Ligation Efficiency
Bioorthogonal chemistry, which involves reactions that can occur in living organisms without interfering with native biochemical processes, is a cornerstone of modern bioconjugation. researchgate.netnih.gov Di-tert-butyl iminodiacetate is frequently used to synthesize precursors for these reactions, particularly for pretargeting strategies in imaging and therapy. nih.govacs.orgresearchgate.net In a typical pretargeting approach, a targeting molecule (like an antibody) modified with a bioorthogonal handle is administered first. After it has accumulated at the target site and cleared from circulation, a second, smaller molecule carrying a payload (e.g., a radioactive isotope for PET imaging or therapy) and the complementary bioorthogonal reactor is administered. researchgate.net This second molecule is often synthesized using a di-tert-butyl iminodiacetate-derived linker to enhance its properties. nih.govacs.org
Studies involving tetrazine derivatives synthesized with an iminodiacetate moiety (derived from di-tert-butyl iminodiacetate) aim to assess this ligation performance. For instance, researchers have developed blocking assays to evaluate the in vivo ligation capability of new, unlabeled tetrazine derivatives. epo.org These assays measure how effectively the new derivative can compete with a known radiolabeled tetrazine for binding to a TCO-modified target in vivo, providing a direct measure of ligation efficiency without requiring radiolabeling of every new compound. epo.org The ultimate goal is to create agents that react quickly and specifically at the target site, maximizing the signal (e.g., in imaging) or therapeutic effect while minimizing off-target accumulation. researchgate.netpnas.org
Pharmacokinetics
The pharmacokinetic profile—how a molecule is absorbed, distributed, metabolized, and excreted (ADME)—is critical for the efficacy and safety of any therapeutic or diagnostic agent. A significant challenge in developing small molecules for in vivo bioorthogonal reactions is managing their pharmacokinetic properties to ensure they can circulate long enough to react at the target site without being cleared too rapidly or accumulating non-specifically in healthy tissues. nih.govpnas.org
The incorporation of a diacetic acid group, obtained from the deprotection of di-tert-butyl iminodiacetate, is a deliberate strategy to modulate pharmacokinetics. nih.gov This moiety increases the hydrophilicity of the molecule, which generally leads to faster clearance from the body, primarily through the renal system. This is highly desirable in pretargeted imaging, where rapid elimination of the unbound radiolabeled probe is necessary to achieve high target-to-background ratios. researchgate.netnih.gov
Research findings demonstrate that subtle changes to the molecular structure, such as adding hydrophilic groups, can dramatically alter the pharmacokinetic profile. nih.govacs.org For example, in the development of 18F-labeled tetrazines for PET imaging, conjugating a diacetic acid moiety to the structure was shown to provide the necessary polarity for in vivo pretargeted imaging applications. nih.gov Similarly, studies on hydrophilic fluorosulfotetrazines confirmed that increased hydrophilicity leads to favorable pharmacokinetics with no non-specific retention in organs and rapid excretion. nih.gov
The stability of these compounds in biological fluids is also a key pharmacokinetic parameter. In vitro studies using human serum are routinely performed to assess the stability of new bioconjugates. For instance, certain 64Cu-labeled radiotracers showed high stability, with over 94% of the compound remaining intact after 48 hours in human serum. acs.org This stability is essential to ensure the molecule reaches its target in its active form.
Biodistribution studies in animal models provide the ultimate assessment of pharmacokinetics. These studies use techniques like PET imaging to track the radiolabeled compound throughout the body over time. Data from these studies reveal the extent of uptake in the target tissue (e.g., a tumor) versus other organs. For a pretargeted agent developed for radioimmunotherapy, biodistribution studies showed a tumor uptake of 4.5% of the injected dose per gram of tissue (%ID/g) at 1 hour post-injection. acs.org Such data are crucial for calculating dosimetry and predicting both efficacy and potential toxicity.
Research Findings on Pharmacokinetics and Biodistribution
The following table summarizes pharmacokinetic and biodistribution data for selected bioconjugates whose synthesis involved di-tert-butyl iminodiacetate or related chelating/linking moieties.
| Compound/System | Application | Key Findings | Reference |
| [18F]45 (Bispyridyl Tetrazine) | Pretargeted PET Imaging | Designed with a diacetic acid moiety for increased polarity. Displayed a target-to-background ratio comparable to successful pretargeting tracers. | nih.gov |
| [211At]28 (Astatinated Tetrazine) | Pretargeted Radiotherapy | In a pretargeting setup with TCO-modified CC49 antibody, tumor uptake was 4.5% ID/g at 1 h post-injection in mice. | acs.org |
| Hydrophilic 18F-fluorosulfotetrazine | PET Imaging | Showed high in vivo stability without metabolization, no non-specific organ retention, and appropriate pharmacokinetics for pre-targeting. | nih.gov |
| [64Cu]Cu-3 (PD-L1 Radioligand) | PET Imaging | Demonstrated predominantly renal clearance and specific uptake in a PD-L1-overexpressing tumor. Over 94% intact after 48h in human serum. | acs.org |
| [18F]AlF-3p-C-NETA-TATE | PET Imaging | Pharmacokinetics were evaluated in healthy rats using µPET/MRI, demonstrating its potential as a diagnostic agent. | nih.govresearchgate.net |
Advanced Research in Supramolecular Chemistry and Self Assembly
Exploration of Molecular Recognition and Self-Assembly Processes
Molecular recognition and self-assembly are processes at the heart of supramolecular chemistry, where molecules spontaneously associate through non-covalent interactions to form larger, well-ordered structures. The iminodiacetate (B1231623) framework, derived from Di-tert-butyl iminodiacetate, is exceptionally well-suited for engineering these processes.
The self-assembly process is driven by a combination of interactions, including metal-ligand coordination, hydrogen bonding, π-π stacking, and van der Waals forces. numberanalytics.com The iminodiacetate ligand provides a tridentate binding site (N,O,O') that can coordinate with a variety of metal ions. This coordination is a powerful tool for directing the assembly of predictable and discrete supramolecular architectures. nih.gov The choice of metal ion and the specific design of the ligand, often achieved by functionalizing the iminodiacetate backbone, allow for fine-tuning of the resulting structure's geometry and properties. rsc.org
Molecular recognition is the highly specific binding of a host molecule to a guest molecule. In systems derived from iminodiacetate, the resulting supramolecular structures often contain cavities or clefts with specific shapes, sizes, and chemical environments. These cavities can selectively bind guest molecules. The recognition process is governed by the principle of complementarity, where the host's binding site is sterically and electronically matched to the guest. Functional groups can be precisely positioned within these cavities to establish multiple non-covalent interactions with a target guest, leading to high binding affinity and selectivity. nih.gov For instance, researchers have designed molecularly imprinted polymers (MIPs) that mimic the functional cavities of receptor proteins to recognize and bind specific target molecules. rsc.org
The process often involves a delicate balance of enthalpic and entropic contributions. The formation of strong hydrogen bonds or coordination bonds provides a favorable enthalpic driving force, while the release of solvent molecules from the binding cavity and from the surfaces of the host and guest contributes a positive entropic change. osti.gov
Formation of Supramolecular Ensembles and Architectures
The use of iminodiacetate-based ligands in coordination-driven self-assembly has led to a remarkable variety of supramolecular ensembles and architectures. These range from simple discrete polynuclear complexes to complex one-, two-, and three-dimensional coordination polymers.
In many cases, the iminodiacetate ligand, after coordinating to a metal center, still possesses uncoordinated carboxylate oxygen atoms and imino protons (N-H). These remaining functional groups are pivotal for the subsequent assembly into larger structures via hydrogen bonding. For example, square planar complexes of palladium(II) and platinum(II) with iminodiacetate, [M(Hida)₂], have been shown to self-assemble into two-dimensional layered networks. researchgate.net In these structures, strong intermolecular N-H···O and O-H···O hydrogen bonds link the individual complex units into extended sheets. researchgate.net
Similarly, lanthanide ions have been used to construct 3D frameworks with iminodiacetate-derived ligands. acs.org In one study, a series of lanthanide coordination polymers with the formula [LnL(H₂O)₂]n (where L is an aromatic iminodiacetate ligand) were synthesized. These polymers feature helical tubes and form robust 3D frameworks. The specific structure is influenced by the size of the lanthanide ion. acs.org The table below details selected bond lengths for a samarium-based complex from this study, illustrating the coordination environment that underpins the larger architecture.
| Bond | Length (Å) |
| Sm–O (Carboxylate) | 2.42 - 2.67 |
| Sm–O (Water) | 2.42 - 2.67 |
| Sm–N (Iminodiacetate) | 2.727(6) |
| Table 1: Selected bond lengths in the asymmetric unit of [SmL(H₂O)₂], demonstrating the coordination of the iminodiacetate ligand to the metal center. acs.org |
The resulting supramolecular architectures are not static. The flexibility inherent in the ligands and the dynamic nature of the non-covalent interactions can allow for structural transformations in response to external stimuli, such as the introduction of a guest molecule. nih.gov These materials are investigated for potential applications in areas like gas adsorption and catalysis. numberanalytics.comacs.org
Host-Guest Chemistry Involving Iminodiacetate Frameworks
A key feature of many supramolecular architectures is the presence of well-defined internal cavities or channels, enabling them to function as host molecules. The field of host-guest chemistry studies the complexation of guest molecules within these cavities. Iminodiacetate-based frameworks have been successfully employed to create hosts capable of encapsulating a wide range of guests, from small ions to larger organic molecules.
The formation of these host-guest complexes is driven by non-covalent interactions between the guest and the interior surface of the host cavity. numberanalytics.com The encapsulation process is often highly selective, dictated by the size, shape, and chemical complementarity between the host and guest. researchgate.net For example, metal-organic capsules seamed by metal ions and iminodiacetate-functionalized ligands can create nano-sized cavities that selectively bind molecules based on their geometry and hydrophobicity. nih.govkit.edu
The thermodynamics of guest binding are crucial for understanding and designing host-guest systems. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding, including the binding constant (Kₐ), enthalpy change (ΔH°), and entropy change (ΔS°). osti.govcore.ac.uk These parameters provide insight into the driving forces of encapsulation. For instance, a negative ΔH° indicates an enthalpically driven process, typically dominated by strong interactions like hydrogen bonding, while a positive ΔS° points to an entropically driven process, often associated with the hydrophobic effect and the release of ordered solvent molecules from the cavity. osti.govrsc.org
The table below presents thermodynamic data for the encapsulation of various guest molecules by a supramolecular host, illustrating how the nature of the guest influences the binding affinity.
| Guest Molecule | Binding Constant (Kₐ) (M⁻¹) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |
| Tetraethylammonium | 6500 | -5.2 | -2.1 | 3.1 |
| Tetramethylammonium | 1200 | -4.2 | -1.5 | 2.7 |
| Ammonium (B1175870) | 370 | -3.5 | -1.0 | 2.5 |
| Table 2: Thermodynamic parameters for the binding of different cationic guests within a {Mo₁₃₂}-type Keplerate capsule, highlighting the role of the hydrophobic effect in selectivity. The increasing binding affinity with the size of the alkyl groups on the ammonium guest suggests a significant entropic contribution from the displacement of water molecules. researchgate.net |
The ability to tune the internal environment of these hosts by modifying the iminodiacetate-derived ligands allows for the rational design of receptors for specific applications, such as sensing, separations, and catalysis. osti.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemistry. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying molecules of moderate size like Di-tert-butyl iminodiacetate (B1231623). These calculations are instrumental in predicting a wide range of molecular properties, from optimized geometries and vibrational frequencies to electronic transitions and reaction energetics.
The reactivity of a chemical species is fundamentally governed by its electronic structure. DFT calculations are widely employed to predict the reactivity and selectivity of molecules by analyzing their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com
For Di-tert-butyl iminodiacetate, the nitrogen atom's lone pair of electrons significantly influences the HOMO, making it the primary site for electrophilic attack. Conversely, the LUMO is typically distributed over the carbonyl groups, indicating these as the sites for nucleophilic interaction. Reactivity descriptors, such as chemical potential, hardness, and the electrophilicity index, can be derived from HOMO and LUMO energies to provide quantitative predictions of reactivity. nih.gov
In the context of its derivatives, such as Di-tert-butyl-2-bromoethyliminodiacetate, computational modeling using DFT has been successfully used to predict transition states. This predictive capability helps to explain the formation of unexpected by-products, thereby guiding synthetic strategies to improve selectivity.
Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors Calculated using DFT (Note: This table presents representative data for analogous compounds from literature to illustrate the application of DFT in predicting reactivity. Specific values for Di-tert-butyl iminodiacetate would require dedicated calculations.)
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |
| Triazine Derivative | -6.297 | -1.810 | 4.487 | B3LYP/6-311++G** |
| Diorganotin(IV) Complex (I) | -7.21 | -1.13 | 6.08 | B3LYP/6-311++G(d,p) |
| Diorganotin(IV) Complex (II) | -7.09 | -1.01 | 6.08 | B3LYP/6-311++G(d,p) |
Data sourced from studies on other organic molecules to demonstrate the principles of DFT-based reactivity prediction. irjweb.comnih.gov
DFT calculations are a cornerstone for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energy barriers. nih.govresearchgate.netresearchgate.net This information provides a detailed, step-by-step understanding of how a reaction proceeds.
For reactions involving Di-tert-butyl iminodiacetate, such as N-alkylation, DFT can model the nucleophilic attack of the iminodiacetate anion on an alkyl halide. These calculations can rationalize the reaction kinetics and the influence of solvents and bases on the reaction outcome.
A pertinent example comes from studies on related compounds. For instance, in reactions involving Di-tert-butyl-2-bromoethyliminodiacetate, DFT modeling has been employed to understand the formation of by-products through mechanisms like β-hydride elimination, which leads to the cleavage of a tert-butyl group. By calculating the energy barriers for the desired reaction pathway versus potential side reactions, a deeper understanding of the reaction's selectivity is achieved. This predictive power is invaluable for optimizing reaction conditions to favor the formation of the desired product.
Prediction of Reactivity and Selectivity
Molecular Dynamics Simulations and Conformation Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment at a finite temperature.
For Di-tert-butyl iminodiacetate, MD simulations can be used to explore its conformational landscape. The two bulky tert-butyl ester groups attached to the central nitrogen atom have significant rotational freedom. Understanding the preferred conformations and the energy barriers between them is crucial, as the molecule's shape can influence its reactivity and how it binds to other molecules or surfaces. Conformational analysis, often performed in conjunction with quantum mechanical calculations, helps identify the most stable conformers in different environments (e.g., gas phase vs. various solvents). elifesciences.orgelifesciences.org
Studies on related iminodiacetate systems in complex environments, such as in protein cross-linking or metal chelation, demonstrate the utility of MD. elifesciences.orgresearchgate.net These simulations show how the ligand adapts its conformation to bind effectively, providing a dynamic picture of the binding process. elifesciences.orgelifesciences.org For Di-tert-butyl iminodiacetate itself, MD simulations would be critical in understanding its behavior in solution, including its solvation shell and the dynamic interplay between its flexible side chains.
Spectroscopic Feature Prediction and Interpretation
Computational methods are highly effective in predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental bands to specific molecular motions or electronic transitions, and understand how structure influences spectroscopic properties.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a standard for calculating chemical shifts. researchgate.netnih.govyoutube.com The accuracy of these predictions can be high enough to distinguish between different isomers or conformers. mdpi.com For Di-tert-butyl iminodiacetate, calculations can predict the ¹H and ¹³C chemical shifts for the methylene (B1212753) and tert-butyl groups, which can then be compared with experimental data to confirm the structure. researchgate.net
Time-Dependent DFT (TD-DFT) is the method of choice for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net It calculates the energies of electronic excitations from the ground state to various excited states. For Di-tert-butyl iminodiacetate, which lacks a strong chromophore, TD-DFT would predict absorptions in the deep UV range, corresponding to n → π* and σ → σ* transitions associated with the carbonyl groups and the nitrogen lone pair. blueberriesconsulting.com
Vibrational spectra, such as Infrared (IR) and Raman, can also be simulated using DFT. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. mdpi-res.com This is invaluable for assigning the various stretching and bending modes in the experimental spectrum of Di-tert-butyl iminodiacetate, such as the characteristic C=O and C-N stretching frequencies.
Table 2: Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for Representative Structural Moieties (Note: This table is illustrative, drawing on findings for similar organic molecules to demonstrate the predictive power of DFT for NMR spectroscopy. nih.govyoutube.com)
| Carbon Atom Type | Typical Experimental δ (ppm) | Typical Calculated δ (ppm) | Method/Basis Set |
| Aromatic C-H | 110 - 130 | 112 - 132 | B3LYP/6-31G(d,p) |
| Aromatic C-O | 150 - 160 | 152 - 161 | mPW1PW91/DGDZVP2 |
| Methoxy (-OCH₃) | ~55 | ~56 | B3LYP/DGDZVP2 |
Interdisciplinary Research and Future Outlook
Contributions to Pharmaceutical Development and Drug Discovery Programs
In the realm of pharmaceutical sciences, Di-tert-butyl iminodiacetate (B1231623) serves as a versatile scaffold and intermediate in the synthesis of complex molecules. chemimpex.com Its structure is particularly amenable to creating derivatives with therapeutic potential. The tert-butyl groups provide steric hindrance that can influence reaction pathways and the final conformation of a molecule, a crucial aspect in designing drugs that fit specific biological targets. Furthermore, these protecting groups can be removed under acidic conditions to reveal the parent iminodiacetic acid, which can act as a metal-chelating agent or be further functionalized. nih.govchemicalbook.com
Identification of Lead Fragments for Enzyme Inhibitor Development (e.g., Metallo-β-lactamases)
A significant area of research is the use of Di-tert-butyl iminodiacetate in the development of enzyme inhibitors, particularly for metallo-β-lactamases (MBLs). nih.gov MBLs are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a serious threat to public health. The core structure of iminodiacetic acid (IDA), obtainable from Di-tert-butyl iminodiacetate, has been identified as a promising metal-binding pharmacophore for inhibiting these zinc-dependent enzymes. nih.govnih.gov
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in this field. mdpi.comfrontiersin.org FBDD starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target enzyme. These fragments are then optimized and linked together to create more potent lead compounds. The IDA scaffold, derived from Di-tert-butyl iminodiacetate, has been successfully used as a starting fragment for developing inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), a particularly challenging MBL. nih.govnih.gov
Researchers have synthesized libraries of IDA derivatives by reacting various primary amines with tert-butyl 2-bromoacetate, a process where Di-tert-butyl iminodiacetate itself can be a key intermediate or reference compound. nih.gov These derivatives are then screened for their ability to inhibit NDM-1. For instance, a methylated IDA derivative showed significant inhibition of NDM-1. nih.gov Through systematic derivatization guided by techniques like protein thermal shift assays and mass spectrometry, the initial IDA fragment with an IC50 value of 122 μM was developed into a lead inhibitor with an IC50 of 8.6 μM. nih.gov This demonstrates the potential of the IDA scaffold in generating potent MBL inhibitors.
Below is a table summarizing the development of an NDM-1 inhibitor from an IDA fragment:
| Compound | Description | IC50 against NDM-1 |
| Iminodiacetic Acid (IDA) | Initial Fragment | 122 µM nih.gov |
| Inhibitor 23f | Developed Lead Compound | 8.6 µM nih.govnih.gov |
This table illustrates the significant improvement in inhibitory activity through fragment-based lead discovery, starting from the core iminodiacetic acid structure.
The research also extends to other enzyme classes. For example, derivatives of iminodiacetic acid have been explored as inhibitors for matrix metalloproteinases (MMPs) and adenosine (B11128) kinase. acs.orgresearchgate.netnih.gov
Integration with Agrochemical and Fine Chemical Development
The versatility of Di-tert-butyl iminodiacetate and its derivatives extends to the agrochemical and fine chemical industries. chemimpex.com In agrochemical research, the development of new pesticides and herbicides often relies on the synthesis of novel molecular structures. The iminodiacetate core can be functionalized to create compounds with specific biological activities against pests or weeds.
In the fine chemical sector, Di-tert-butyl iminodiacetate is a valuable reagent for introducing the iminodiacetate moiety into larger molecules. sigmaaldrich.com This is particularly useful in the synthesis of:
Multigenerational fluorinated dendrimers: These highly branched, well-defined macromolecules have applications in materials science and drug delivery. sigmaaldrich.comsigmaaldrich.com
Multi-carboxylic acid-containing carbocyanine dyes: These dyes are used as fluorescent probes in various biological and chemical sensing applications. sigmaaldrich.comsigmaaldrich.com
Monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers: POSS are cage-like molecules that can be used to create hybrid organic-inorganic materials with enhanced properties. sigmaaldrich.comsigmaaldrich.com
2,6-dipyrazol-1-ylpyridine derivatives: These compounds are of interest for their coordination chemistry and potential catalytic applications. sigmaaldrich.comsigmaaldrich.com
The synthesis of these diverse compounds often involves the reaction of Di-tert-butyl iminodiacetate with a suitable electrophile, followed by deprotection of the tert-butyl groups if required. nih.gov
Emerging Research Areas and Unexplored Applications of Di-tert-butyl Iminodiacetate
The potential of Di-tert-butyl iminodiacetate is far from fully exploited, with several emerging areas of research highlighting its future promise. One such area is its use in the development of advanced materials. For instance, its role in synthesizing dendrimers and POSS monomers points towards its potential in creating novel polymers and nanocomposites with tailored properties. sigmaaldrich.comsigmaaldrich.com
Another burgeoning application is in the field of bioimaging and diagnostics. The iminodiacetate core is an excellent chelator for various metal ions. This property is being leveraged to create bifunctional chelates for magnetic resonance imaging (MRI) and positron emission tomography (PET). mdpi.comumons.ac.be For example, Di-tert-butyl iminodiacetate is used as a key building block in the synthesis of ligands for Gadolinium(III) and Terbium(III) complexes, which have applications as MRI contrast agents and in luminescence imaging, respectively. umons.ac.be It has also been used in the synthesis of tetrazine derivatives for pretargeted PET imaging. mdpi.com
Furthermore, the fundamental reactivity of Di-tert-butyl iminodiacetate continues to be explored. Its use as a nucleophile in substitution reactions is well-established, but its potential in other types of chemical transformations is an area of active investigation. nih.govchemicalbook.com The development of new catalytic systems could unlock novel synthetic pathways utilizing this versatile reagent. For example, copper(II) polymers constructed from iminodiacetate have shown catecholase-like activity, suggesting potential applications in catalysis. researchgate.netresearchgate.net
Future Perspectives in Academic and Industrial Research
Looking ahead, Di-tert-butyl iminodiacetate is poised to remain a significant molecule in both academic and industrial research settings. The growing threat of antibiotic resistance will continue to drive research into new MBL inhibitors, where the iminodiacetate scaffold has proven its value. nih.govnih.gov Future work will likely focus on synthesizing more complex and selective inhibitors based on this core structure, potentially incorporating computational modeling and high-throughput screening.
In materials science, the demand for advanced materials with specific functionalities will fuel the use of Di-tert-butyl iminodiacetate in the creation of complex architectures like dendrimers and hybrid materials. sigmaaldrich.comsigmaaldrich.com The ability to precisely control the structure and properties of these materials at the molecular level is a key advantage offered by this building block.
From an industrial perspective, the development of more efficient and sustainable synthetic routes to and from Di-tert-butyl iminodiacetate will be crucial. Greener chemical processes, including the use of more environmentally friendly solvents and catalysts, will be a focus of future research. mdpi.com The scalability of reactions involving this compound will also be a key consideration for its broader application in the production of pharmaceuticals, agrochemicals, and fine chemicals. unina.it
The continued exploration of the coordination chemistry of iminodiacetate derivatives will also open up new avenues in areas such as catalysis, sensing, and environmental remediation. The ability to fine-tune the metal-binding properties of these ligands by modifying the substituents on the nitrogen atom provides a powerful tool for designing new functional molecules.
Q & A
Q. What are the primary synthetic protocols for incorporating Di-tert-butyl iminodiacetate into metal-chelating ligands?
Di-tert-butyl iminodiacetate is commonly used to synthesize tertiary butyl-protected intermediates in ligand design. A typical protocol involves reacting primary amines or sulfonamides with the compound in dichloromethane using triethylamine as a base, followed by deprotection with formic acid to yield dicarboxylic acid derivatives . This method preserves the iminodiacetate core while enabling controlled functionalization for applications like matrix metalloproteinase (MMP) inhibitor synthesis.
Q. How does Di-tert-butyl iminodiacetate act as a metal-chelating agent?
The compound’s iminodiacetate core binds transition metals (e.g., Cu²⁺, Zn²⁺) via its nitrogen and oxygen donor atoms. The tert-butyl ester groups protect the carboxylates during synthesis, preventing unwanted side reactions. Chelation efficiency depends on pH: acidic conditions hydrolyze the esters, exposing carboxylates for stronger coordination, while neutral conditions favor ester stability .
Q. What analytical techniques are suitable for characterizing Di-tert-butyl iminodiacetate and its derivatives?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm tert-butyl group integrity and iminodiacetate substitution patterns.
- Mass spectrometry (ESI or MALDI-TOF) to verify molecular weight and purity.
- Elemental analysis for stoichiometric validation of synthetic products .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability constants reported for copper(II)-iminodiacetate complexes?
Stability constants (log K) for Cu²⁺ complexes vary due to pH-dependent speciation. At neutral pH, hydroxide ions compete with iminodiacetate for coordination, reducing log K by ~0.2 compared to acidic conditions. To reconcile discrepancies, perform potentiometric titrations under rigorously controlled pH and ionic strength, and validate using spectroscopic techniques (e.g., UV-Vis, EPR) .
Q. What experimental strategies prevent premature deprotection of Di-tert-butyl iminodiacetate in multi-step syntheses?
Premature hydrolysis of tert-butyl esters can occur under acidic or prolonged reaction conditions. Mitigation strategies include:
- Using anhydrous solvents (e.g., dichloromethane) and inert atmospheres.
- Avoiding strong acids during intermediate steps; formic acid is preferred for controlled deprotection .
- Monitoring reaction progress via TLC or HPLC to detect ester degradation early.
Q. How can Di-tert-butyl iminodiacetate be integrated into solid-phase extraction (SPE) systems for trace metal analysis?
The compound’s chelating properties enable immobilization on controlled-pore glass or resin for SPE. Optimize column loading by:
Q. What safety protocols are critical when handling Di-tert-butyl iminodiacetate in catalytic reactions?
While not classified as acutely toxic, the compound’s flammability (flash point 134°C) and potential for skin/eye irritation necessitate:
- Use of flame-resistant labware and ventilation in synthesis setups.
- PPE including nitrile gloves and safety goggles.
- Emergency measures: rinse skin/eyes with water for 15+ minutes and avoid inducing vomiting if ingested .
Methodological Insights Table
Notes for Experimental Design
- Contradiction Management : When comparing chelation data across studies, ensure consistency in buffer systems (e.g., acetate vs. phosphate) and account for competing ligands .
- Advanced Applications : Explore tert-butyl iminodiacetate in antibody-drug conjugates (ADCs) as a non-cleavable linker, leveraging its hydrolytic stability in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
